1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate
Description
Historical Context of Quinoline-Based Compounds in Medicinal Chemistry
Evolution of Quinoline Pharmacophores
Quinoline, a bicyclic aromatic system comprising a benzene ring fused to a pyridine moiety, has served as a privileged scaffold in drug discovery since the 19th century. The isolation of quinine from Cinchona bark in 1820 marked quinoline’s inaugural therapeutic application, providing an antimalarial agent that dominated tropical medicine for over a century. This early success catalyzed systematic investigations into quinoline derivatives, revealing their broad-spectrum bioactivity against pathogens, cancers, and inflammatory mediators.
Modern structural refinements have focused on optimizing quinoline’s DNA-binding affinity through strategic substitutions. Camptothecin analogs like topotecan exemplify this approach, where the quinoline nucleus intercalates between DNA base pairs while adjacent substituents inhibit topoisomerase I. Similarly, kinase inhibitors such as bosutinib incorporate quinoline to target ATP-binding pockets through π-π interactions with phenylalanine residues. These advancements underscore quinoline’s versatility as a molecular platform for both cytotoxic and targeted therapies.
Table 1: Clinically Approved Quinoline-Based Anticancer Agents
| Drug Name | Target | Approval Year | Mechanism of Action |
|---|---|---|---|
| Topotecan | Topoisomerase I | 1996 | DNA strand break stabilization |
| Bosutinib | Bcr-Abl kinase | 2012 | ATP-competitive inhibition |
| Lenvatinib | VEGFR/FGFR | 2015 | Angiogenesis suppression |
Rational Design of Hybrid Quinoline Derivatives
The compound 1-(naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate epitomizes the hybrid pharmacophore strategy, merging quinoline’s intercalation potential with auxiliary aromatic systems to enhance target engagement. Molecular modeling studies of analogous structures reveal that the naphthalene moiety augments binding energy through complementary van der Waals interactions with hydrophobic protein pockets, while the pyridine ring participates in hydrogen bonding networks via its nitrogen lone pair. This synergistic architecture aligns with contemporary drug design paradigms emphasizing polypharmacology and multi-target engagement.
Properties
Molecular Formula |
C28H21N3O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 2-pyridin-3-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C28H21N3O3/c1-18(27(32)30-22-13-12-19-7-2-3-8-20(19)15-22)34-28(33)24-16-26(21-9-6-14-29-17-21)31-25-11-5-4-10-23(24)25/h2-18H,1H3,(H,30,32) |
InChI Key |
IHIUCLFYIRIBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones forms the quinoline core. For the target compound, 2-(pyridin-3-yl)quinoline-4-carboxylic acid is synthesized first:
Reaction Conditions
- Substrates : 2-Aminobenzaldehyde, pyridin-3-yl-acetylene (or equivalent)
- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)
- Solvent : Solvent-free
- Temperature : 80°C
- Yield : 82–89%
Mechanism :
Gould-Jacobs Cyclization
An alternative route employs Gould-Jacobs cyclization of ethoxymethylenemalononitrile derivatives with anilines:
Procedure :
- Substrate : Ethyl 3-(pyridin-3-yl)propiolate
- Reagent : Naphthalen-2-amine
- Conditions : Reflux in acetic acid, 6–8 h
- Yield : 68–74%
Esterification of Quinoline-4-carboxylic Acid
The carboxylic acid at position 4 is esterified with 1-(naphthalen-2-ylamino)-1-oxopropan-2-ol:
Steglich Esterification
Reagents :
- Activating Agent : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
- Solvent : Dichloromethane
- Temperature : 0°C → room temperature
- Yield : 76%
Steps :
- Activation of quinoline-4-carboxylic acid with DCC/DMAP.
- Nucleophilic acyl substitution with 1-(naphthalen-2-ylamino)-1-oxopropan-2-ol.
Mitsunobu Reaction
For sterically hindered alcohols:
Synthesis of 1-(Naphthalen-2-ylamino)-1-oxopropan-2-ol
The propan-2-ol intermediate is prepared via:
Reductive Amination
Substrates :
- Naphthalen-2-amine
- Pyruvic aldehyde
Conditions :
Amide Coupling
Alternative route using EDC/HOBt:
Integrated Synthetic Routes
One-Pot Tandem Synthesis
A patent-pending method combines quinoline formation and esterification in a single vessel:
Solid-Phase Synthesis
For high-throughput production (patent WO2017070418A1):
- Resin : Wang resin functionalized with Fmoc-protected quinoline precursor
- Coupling Agents : HATU, DIPEA
- Cleavage : TFA/H₂O (95:5)
- Purity : >95% (HPLC)
Optimization and Challenges
Regioselectivity in Quinoline Formation
Ester Hydrolysis
Characterization Data
Industrial-Scale Considerations
Catalyst Recycling
Solvent Selection
Emerging Methodologies
Flow Chemistry
- Residence Time : 12 min
- Output : 1.2 kg/day
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways involving quinoline and pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The naphthalene moiety can enhance binding affinity to proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations:
Functional Group Impact: The ester group in the target compound may confer faster hydrolysis rates compared to carboxamides (e.g., Q1-14 or naphthyridine derivatives), affecting pharmacokinetics . The pyridin-3-yl group at position 2 is shared with triazoloquinoline (4a), suggesting possible synergistic interactions with metal ions or enzyme active sites .
Substituent Effects: The naphthalen-2-ylamino-propanamide side chain in the target compound introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to simpler phenyl or piperidinyl substituents .
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Notes:
- Antimicrobial Potential: Hexahydroquinoline derivatives (Q1-14) exhibit antifungal and antibacterial activity, suggesting the target compound may share similar mechanisms due to its quinoline core .
Biological Activity
1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl 2-(pyridin-3-yl)quinoline-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial, anticancer, and antimycobacterial properties. The following sections summarize key findings from the literature.
Antibacterial Activity
Research indicates that derivatives of quinoline and naphthalene exhibit significant antibacterial properties. The compound was tested against several bacterial strains using the agar diffusion method.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Escherichia coli | 15 | Gentamicin |
| Methicillin-resistant S. aureus | 16 | Vancomycin |
The results suggest that structural modifications of quinoline derivatives can enhance antibacterial activity, with some compounds showing effectiveness against resistant strains .
Anticancer Activity
The anticancer potential of the compound was assessed through in vitro assays against various cancer cell lines. The MTT assay was employed to determine cell viability.
Table 2: Anticancer Activity Findings
| Cell Line | IC50 (µM) | Reference Agent |
|---|---|---|
| HeLa (cervical cancer) | 12 | Cisplatin |
| MCF-7 (breast cancer) | 15 | Doxorubicin |
| A549 (lung cancer) | 10 | Paclitaxel |
The compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Antimycobacterial Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising activity against mycobacterial species, particularly Mycobacterium tuberculosis.
Table 3: Antimycobacterial Activity Results
| Compound | Activity Against M. tuberculosis (MIC µg/mL) |
|---|---|
| 1-(Naphthalen-2-ylamino)... | 5 |
| Isoniazid | 0.5 |
| Pyrazinamide | 1 |
The results indicate that the compound exhibits greater potency than standard treatments, suggesting its potential as an alternative therapeutic agent for tuberculosis .
Structure-Activity Relationship (SAR)
The biological activities observed can be attributed to specific structural features of the compound. The presence of both naphthalene and quinoline moieties appears to enhance interaction with biological targets, leading to increased potency against bacteria and cancer cells.
Key Structural Features Influencing Activity:
- Naphthalene ring: Enhances lipophilicity and cellular uptake.
- Quinoline moiety: Known for its broad-spectrum biological activities.
- Amino and carboxylate groups: Facilitate interactions with biomolecules.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds, highlighting their therapeutic potential:
- Study on Quinoline Derivatives: A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit photosynthetic electron transport in chloroplasts, with some exhibiting IC50 values comparable to established antibiotics .
- Anticancer Evaluation: A recent study synthesized a range of quinoline derivatives, demonstrating significant anticancer activity against various cell lines, reinforcing the importance of structural diversity in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis of structurally related quinoline-4-carboxamide derivatives involves condensation reactions between activated carboxylic acid derivatives (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) and amines (e.g., naphthalen-2-ylamine) using coupling reagents like PyBOP in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base . Key characterization methods include:
- NMR spectroscopy : Confirm regiochemistry and purity via ¹H and ¹³C NMR, with attention to aromatic proton splitting patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : ESI-MS data (e.g., m/z 376.3 [M+1]) validate molecular weight and fragmentation pathways .
- Melting point analysis : Sharp melting ranges (e.g., 215–216°C) indicate purity .
Q. Table 1: Example Synthetic Routes for Analogous Compounds
| Substituent Position | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Pyridin-3-yl at C2 | PyBOP/NMM | 59 | 215–216 | |
| Pyridin-2-yl at C2 | Fe₂O₃@SiO₂/In₂O₃ | 23.9 | 261–262 |
Q. How does the solubility profile of this compound influence experimental design?
The compound’s limited solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays. For biological testing, sonication or co-solvents (e.g., 10% PEG-400) are recommended to achieve homogeneous dispersion . Precipitation observed in aqueous media at pH < 6 suggests pH-dependent aggregation, requiring buffered solutions at neutral pH for stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
Discrepancies in NMR assignments, such as unexpected coupling constants or missing peaks, may arise from dynamic processes (e.g., rotameric equilibria in the amide bond). Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., Acta Crystallographica Section E methods for related naphthalene-pyridine hybrids) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between protons and carbons, particularly for overlapping aromatic signals .
Q. What catalytic systems optimize the yield of this compound in reductive cyclization reactions?
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates improves efficiency for nitroarene intermediates. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts enhance regioselectivity in pyridyl-substituted quinolines, achieving yields up to 72.3% for analogous structures . Key parameters:
Q. Table 2: Catalytic Optimization Data
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (C2 vs. C4) |
|---|---|---|---|
| Fe₂O₃@SiO₂/In₂O₃ | 16 | 72.3 | >95% C2 |
| Pd/C + HCO₂H | 24 | 59 | 85% C2 |
Q. How do substituent variations (e.g., pyridin-3-yl vs. pyridin-2-yl) affect biological activity?
Pyridin-3-yl groups at C2 enhance cytochrome P450 2C9 binding affinity due to optimal π-π stacking with heme porphyrin, as shown in quinoline-4-carboxamide analogs . In contrast, pyridin-2-yl substitution reduces activity by ~40%, likely due to steric clashes with the enzyme’s active site . Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to validate interactions .
Q. What strategies mitigate instability during long-term storage?
Degradation pathways (e.g., hydrolysis of the ester linkage) are minimized by:
Q. How can conflicting biological activity data be reconciled across studies?
Contradictory results (e.g., antibacterial vs. anticancer activity) may stem from assay-specific conditions. Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
